molecular formula C8H11ClF2N2O B6277836 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride CAS No. 2763756-13-2

1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride

Cat. No.: B6277836
CAS No.: 2763756-13-2
M. Wt: 224.63 g/mol
InChI Key: VDLCDEIANQONNP-UHFFFAOYSA-N
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Description

1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group and a methanamine group, making it a unique and versatile molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride typically involves the reaction of 2-chloropyridine with 2,2-difluoroethanol in the presence of a base to form the intermediate 2-(2,2-difluoroethoxy)pyridine. This intermediate is then reacted with formaldehyde and ammonia to yield the final product, which is subsequently converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethoxy)pyridin-4-ylmethanamine hydrochloride
  • 6-(2,2-Difluoroethoxy)pyridin-2-ylmethanamine
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride stands out due to its unique combination of a difluoroethoxy group and a methanamine group on the pyridine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential therapeutic applications compared to other similar compounds .

Properties

CAS No.

2763756-13-2

Molecular Formula

C8H11ClF2N2O

Molecular Weight

224.63 g/mol

IUPAC Name

[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C8H10F2N2O.ClH/c9-7(10)5-13-8-3-1-2-6(4-11)12-8;/h1-3,7H,4-5,11H2;1H

InChI Key

VDLCDEIANQONNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OCC(F)F)CN.Cl

Purity

95

Origin of Product

United States

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